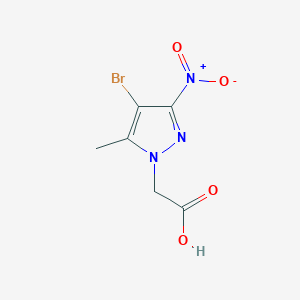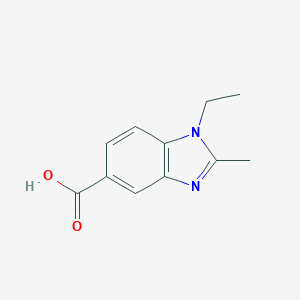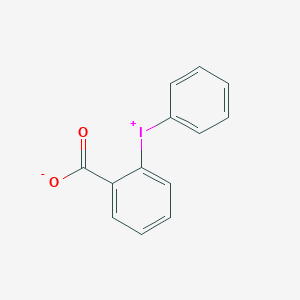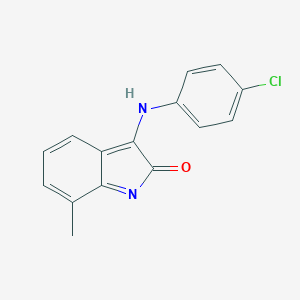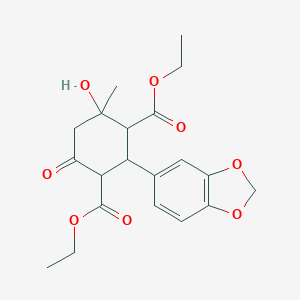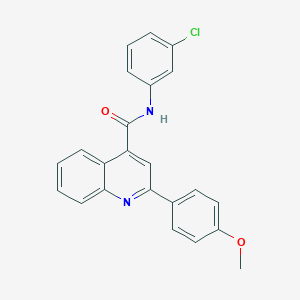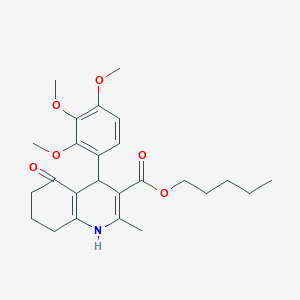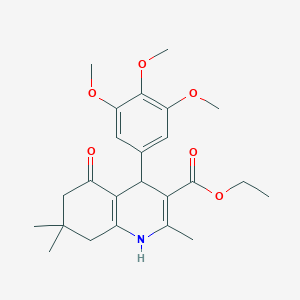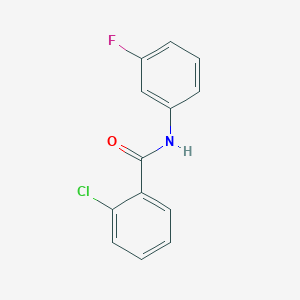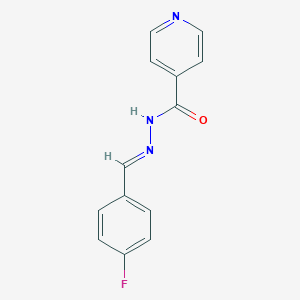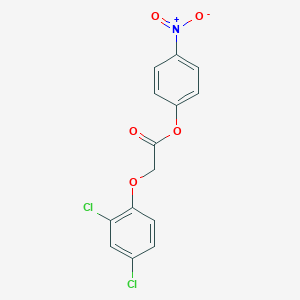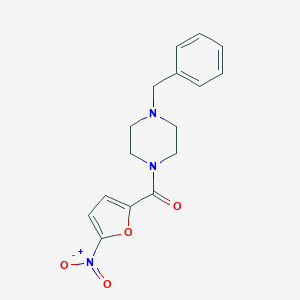
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety linked to a nitrofuran group through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylpiperazine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran group.
Reduction Products: Amino derivatives of the nitrofuran moiety.
Substitution Products: Benzyl-substituted derivatives with different functional groups.
科学的研究の応用
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitrofuran group, which is known for its antibacterial properties.
Pharmacology: The compound is studied for its potential effects on the central nervous system, given the piperazine moiety’s known activity in this area.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:
Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.
Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.
類似化合物との比較
(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.
(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.
Uniqueness:
Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.
Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLRFJWYFRPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352417 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
69147-13-3 |
Source


|
| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
